molecular formula C23H16BrCl2N3O2 B12146942 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol

Cat. No.: B12146942
M. Wt: 517.2 g/mol
InChI Key: HJUFZGSKZVYVMU-UHFFFAOYSA-N
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Description

This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with an amino group at position 2 and a 4-bromophenyl moiety at position 3. The phenol group at position 4 is further modified with a 3,4-dichlorobenzyl ether.

Properties

Molecular Formula

C23H16BrCl2N3O2

Molecular Weight

517.2 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16BrCl2N3O2/c24-15-4-2-14(3-5-15)18-11-28-23(27)29-22(18)17-7-6-16(10-21(17)30)31-12-13-1-8-19(25)20(26)9-13/h1-11,30H,12H2,(H2,27,28,29)

InChI Key

HJUFZGSKZVYVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.

    Phenol Substitution: The phenol ring can be substituted with the dichlorobenzyl group through an etherification reaction using a dichlorobenzyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, the presence of the bromophenyl and dichlorobenzyl groups suggests potential activity against certain types of cancer cells or pathogens.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require particular chemical functionalities.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or activating their function. The bromophenyl and dichlorobenzyl groups could facilitate binding to hydrophobic pockets in proteins, while the amino and phenol groups could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a diaryl pyrimidine scaffold with several analogues, differing primarily in substituents on the phenyl rings and ether linkages. Key structural comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents (Pyrimidine/Phenol) Notable Properties/Activities
Target Compound C₂₃H₁₇BrCl₂N₃O₂ 538.67* 4-Bromophenyl / 3,4-Dichlorobenzyloxy Hypothesized strong protein binding due to halogenated groups
AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol) C₂₀H₁₆N₃O 314.36 Naphthyl / Unsubstituted phenol Demonstrated low binding free energy (-9.3 kcal/mol) to hACE2-S protein complex
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol (STK578755) C₂₄H₂₀Cl₂N₃O₄ 484.34 4-Methoxyphenoxy / 3,4-Dichlorobenzyloxy Similar dichlorobenzyl group; lower molecular weight may improve solubility
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol (MLS001214804) C₂₀H₁₉ClN₃O₂ 392.84 4-Chlorophenyl / Allyloxy Allyloxy group may enhance metabolic stability compared to benzyl ethers

Pharmacokinetic and Toxicity Profiles

  • In contrast, methoxy or allyloxy substituents (e.g., STK578755, MLS001214804) reduce LogP, favoring solubility .
  • Molecular docking (AutoDock Vina) predicts that the bromophenyl and dichlorobenzyl groups occupy hydrophobic pockets in target proteins, but may also interact with off-target receptors, necessitating selectivity studies .

Biological Activity

The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol , known by its CAS number 903193-90-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H17BrClN3O2C_{23}H_{17}BrClN_{3}O_{2} with a molecular weight of 482.8 g/mol . The structure features a pyrimidine ring substituted with an amino group and a bromophenyl moiety, along with a phenolic unit linked via an ether bond to a dichlorobenzyl group.

PropertyValue
CAS Number903193-90-8
Molecular FormulaC23H17BrClN3O2
Molecular Weight482.8 g/mol
Melting PointNot available
Boiling PointNot available

Antimicrobial Activity

Research has indicated that compounds structurally similar to this pyrimidine derivative exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess effective antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease . The inhibition of AChE can enhance cholinergic transmission in the brain, potentially improving cognitive function.

Case Studies

  • Antibacterial Screening : In a comparative study evaluating various pyrimidine derivatives, this compound demonstrated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these activities were found to be significantly lower than those of conventional antibiotics, suggesting potential as a new therapeutic agent .
  • Urease Inhibition : Another study focused on urease inhibitors revealed that derivatives similar to this compound showed strong inhibitory activity against urease, with IC50 values indicating high potency compared to existing urease inhibitors . This suggests potential applications in treating conditions like urease-related infections.

The biological activity of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol may be attributed to its ability to interact with specific biological targets:

  • Interaction with Enzymes : The presence of the amino and hydroxyl groups allows for hydrogen bonding with enzyme active sites, potentially leading to competitive inhibition.
  • Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound has a significant binding affinity, which could enhance its bioavailability and efficacy in vivo .

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